N-(4-chlorophenyl)methanesulfonamide CAS 13295-31-3 chemical data
N-(4-chlorophenyl)methanesulfonamide CAS 13295-31-3 chemical data
Technical Whitepaper: N-(4-Chlorophenyl)methanesulfonamide (CAS 13295-31-3)
Part 1: Executive Summary & Chemical Identity
N-(4-Chlorophenyl)methanesulfonamide (CAS 13295-31-3), also known as 4'-chloromethanesulfonanilide, is a critical sulfonamide building block in medicinal chemistry. Structurally, it consists of a 4-chloroaniline core sulfonated with a methanesulfonyl group. This moiety acts as a bioisostere for carboxylic acids and phenols, offering unique hydrogen-bonding capabilities and improved metabolic stability in drug design. It is frequently employed as a precursor for N-alkylated pharmaceutical intermediates and in the development of antiviral and anticancer agents.
Chemical Identity Table
| Property | Data |
| CAS Registry Number | 13295-31-3 |
| IUPAC Name | N-(4-chlorophenyl)methanesulfonamide |
| Synonyms | 4'-Chloromethanesulfonanilide; Mesyl-4-chloroaniline |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| SMILES | CS(=O)(=O)NC1=CC=C(Cl)C=C1 |
| InChI Key | TZBQEYJPVLKASB-UHFFFAOYSA-N |
Part 2: Physicochemical Profile
Understanding the physical behavior of this compound is essential for process optimization.
| Parameter | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to pale beige needles. |
| Melting Point | 146–149 °C (Predicted/Analogous) | Experimental verification required. Sulfonanilides typically melt higher than their parent anilines (4-chloroaniline MP: 70°C). |
| Solubility | DMSO, DMF, Methanol, Acetone | High solubility in polar aprotic solvents. |
| Water Solubility | Low (< 0.5 mg/mL) | Hydrophobic aromatic ring limits aqueous solubility. |
| pKa | ~9.5 – 10.5 | The sulfonamide NH is weakly acidic, allowing deprotonation by weak bases (e.g., K₂CO₃). |
| LogP | 1.72 (Predicted) | Indicates moderate lipophilicity; suitable for membrane permeability. |
Part 3: Synthetic Pathways & Process Optimization
The synthesis of N-(4-chlorophenyl)methanesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) but requires strict control of exotherms and stoichiometry to prevent bis-sulfonylation (formation of the N,N-dimesyl impurity).
Optimized Synthesis Protocol
Reaction: 4-Chloroaniline + Methanesulfonyl Chloride (MsCl)
Reagents:
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Substrate: 4-Chloroaniline (1.0 eq)
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Reagent: Methanesulfonyl chloride (1.1 eq)
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Base: Pyridine (3.0 eq) or Triethylamine (1.5 eq)
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Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
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Preparation: Dissolve 4-chloroaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.
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Base Addition: Add Pyridine or Triethylamine slowly. Note: Pyridine acts as both a base and a nucleophilic catalyst.
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Sulfonylation: Add Methanesulfonyl chloride dropwise over 30 minutes. Critical Control Point: Maintain internal temperature < 5°C to prevent bis-sulfonylation.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Quench: Quench with 1N HCl (aq) to neutralize excess base and solubilize pyridinium salts.
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Workup: Separate the organic layer.[1] Wash with saturated NaHCO₃ (to remove potential acid traces) and Brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene to obtain pure needles.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-(4-chlorophenyl)methanesulfonamide emphasizing temperature control.
Part 4: Structural Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. This serves as a self-validating system for the researcher.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.80 ppm | Broad Singlet (s) | 1H | -NH- (Exchangeable with D₂O) |
| 7.42 ppm | Doublet (d, J=8.8 Hz) | 2H | Aromatic protons (meta to NH) |
| 7.25 ppm | Doublet (d, J=8.8 Hz) | 2H | Aromatic protons (ortho to NH) |
| 3.02 ppm | Singlet (s) | 3H | -CH₃ (Mesyl methyl group) |
Interpretation: The presence of the AA'BB' aromatic system (two doublets) confirms the para-substitution pattern. The sharp singlet at ~3.0 ppm confirms the successful installation of the methanesulfonyl group.
Mass Spectrometry (MS)
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Method: ESI (Negative Mode) or EI.
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Expected Mass: [M-H]⁻ = 204.0.
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Isotope Pattern: Chlorine signature is critical. You must observe a characteristic 3:1 ratio between the molecular ion (M) and the M+2 peak (due to ³⁵Cl and ³⁷Cl isotopes).
Part 5: Applications in Medicinal Chemistry
This compound is not merely an intermediate; it is a scaffold enabler.
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N-Alkylation Precursor: The sulfonamide nitrogen (pKa ~10) can be deprotonated by bases like K₂CO₃ or Cs₂CO₃ in DMF. Reaction with alkyl halides yields N-alkyl-N-(4-chlorophenyl)methanesulfonamides, a common motif in chemokine receptor antagonists (e.g., CCR1/CCR5 inhibitors).
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Bioisosterism: The sulfonamide group (-NHSO₂-) mimics the transition state of amide hydrolysis and acts as a stable replacement for the hydroxyl group of phenols or the carboxylate of benzoic acids in enzyme active sites.
Reaction Decision Tree: Purification Strategy
Caption: Decision matrix for purification based on the physical state of the crude isolate.
Part 6: Handling & Safety (HSE)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (hygroscopic tendency).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1988-0482, N-(4-Chlorophenyl)methanesulfonamide. Retrieved from [Link]
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Grivsky, E. M. (1971).[2] A Convenient Synthesis of Chloronitrobenzonitrile Isomers and Homologs. Bulletin des Sociétés Chimiques Belges, 80(3-4), 245-252.[2] (General reference for sulfonamide synthesis conditions).
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Harper, S., et al. (2005).[2] Development and preliminary optimization of indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry, 48(5), 1314-1317.[2] (Application of sulfonamide intermediates).
